Product packaging for 1-O-Pentylglycerol(Cat. No.:CAS No. 22636-32-4)

1-O-Pentylglycerol

Cat. No.: B1207728
CAS No.: 22636-32-4
M. Wt: 162.23 g/mol
InChI Key: FQJXITFHANYMET-UHFFFAOYSA-N
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Description

1-O-Pentylglycerol is a short-chain alkylglycerol of significant interest in biomedical research, primarily for its ability to transiently and reversibly increase the permeability of the blood-brain barrier (BBB) . Intra-arterial administration of this compound has been demonstrated to enhance the delivery of chemotherapeutic agents, such as Methotrexate and Erucylphosphocholine, to brain tumors and the surrounding parenchyma in rodent models, resulting in a marked increase in drug concentrations in the target tissue . The mechanism of action is believed to involve a temporary and reversible alteration of the paracellular pathway between brain endothelial cells. Studies using in vitro BBB models show that this compound induces a rapid reduction in transendothelial electrical resistance (TEER) and increases permeability without fundamentally altering the structure of tight junction strands or affecting cell viability . This effect is characterized by a redistribution of junctional proteins like claudin-5 and β-catenin, suggesting the involvement of the cytoskeleton . The opening of the BBB is short-lived, typically lasting from a few minutes to about an hour, which is a favorable safety profile for research applications as it limits prolonged exposure of the brain to plasma constituents . With a molecular formula of C8H18O3 and a molecular weight of 162.23 g/mol , this compound provides researchers with a valuable chemical tool to overcome the significant challenge of drug delivery to the central nervous system for experimental purposes. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O3 B1207728 1-O-Pentylglycerol CAS No. 22636-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pentoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-2-3-4-5-11-7-8(10)6-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJXITFHANYMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945300
Record name 3-(Pentyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22636-32-4
Record name 3-(Pentyloxy)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22636-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-Pentylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022636324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Pentyloxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 1 O Pentylglycerol

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high specificity and selectivity of enzymes, particularly lipases, to catalyze ether bond formation or related reactions. These approaches can offer milder reaction conditions and improved regioselectivity compared to purely chemical routes.

Regioselective Synthesis Pathways

Regioselective synthesis pathways are crucial for obtaining 1-O-pentylglycerol, ensuring the pentyl group is attached to the primary hydroxyl group of glycerol (B35011). This selectivity is often achieved by exploiting differences in reactivity between the primary and secondary hydroxyl groups, either through enzymatic catalysis or by employing protecting groups that block the secondary hydroxyl or one of the primary hydroxyls. For instance, enzymatic acylation of glycerol derivatives has shown high regioselectivity for the primary hydroxyl groups nih.govmdpi.comdntb.gov.ua. While direct enzymatic etherification of glycerol with pentyl alcohol to form this compound is less commonly detailed, lipases are known to catalyze transesterification and esterification reactions with glycerol and fatty acids or their derivatives frontiersin.orgmdpi.comnih.govscielo.brresearchgate.netresearchgate.net. These enzymes can be engineered or selected for specific regioselectivity, making them valuable tools for synthesizing alkylglycerols.

Enzymatic Catalysis in this compound Synthesis

Enzymes, particularly lipases like Candida antarctica lipase (B570770) (CAL) and Rhizomucor miehei lipase (Lipozyme RM IM), are widely used in glycerol derivatization frontiersin.orgmdpi.comnih.govscielo.brresearchgate.netskemman.isresearchgate.net. These enzymes can catalyze esterification and transesterification reactions. While direct ether synthesis via enzymatic catalysis is less common, lipases are instrumental in synthesizing ester derivatives of alkylglycerols. For example, immobilized lipases have been used to regioselectively acylate the primary hydroxyl group of alkylglycerols with fatty acids or their activated forms skemman.isresearchgate.net. These studies highlight the potential for enzymatic methods to control regiochemistry in glycerol derivatives. Although direct enzymatic etherification to form this compound is not explicitly detailed in the provided literature, the principles of regioselective enzymatic acylation suggest that similar strategies could be adapted for ether bond formation, possibly through transetherification or by using activated alkyl donors.

Classical Organic Synthesis Routes

Classical organic synthesis methods often rely on protecting group chemistry to achieve regioselectivity in the alkylation of glycerol.

Strategies Utilizing Protected Glycerol Intermediates (e.g., Solketal)

A common and effective strategy for the regioselective synthesis of 1-O-alkylglycerols, including this compound, involves the use of protected glycerol derivatives, most notably solketal (B138546) (isopropylidene glycerol) beilstein-journals.orgmdpi.compreprints.orgresearchgate.netwikipedia.orgatamanchemicals.comresearchgate.net. Solketal is formed by the acetalization of glycerol with acetone (B3395972), protecting the sn-1 and sn-2 hydroxyl groups and leaving the sn-3 primary hydroxyl free for reaction. However, for the synthesis of 1-O-alkylglycerols, it is typically the sn-1 position that is alkylated. This is achieved by using solketal where the free hydroxyl is at the sn-1 position (derived from the primary hydroxyl of glycerol), or by protecting the sn-1 and sn-3 positions and leaving the sn-2 open, or by protecting the sn-2 and sn-3 and alkylating the sn-1.

A more direct approach for 1-O-alkylation involves protecting glycerol's 2,3-hydroxyls, often via solketal formation, which leaves the primary 1-hydroxyl available for alkylation. Alternatively, protecting the 1,3-hydroxyls and alkylating the 2-hydroxyl is also possible. The most common pathway for 1-O-alkylation involves protecting the 2 and 3 hydroxyls of glycerol. This is achieved by reacting glycerol with acetone to form solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) wikipedia.orgatamanchemicals.com. The free primary hydroxyl group of solketal can then be deprotonated (e.g., with NaH, KOH) and reacted with a pentyl halide (e.g., 1-bromopentane) or a pentyl tosylate to form the ether linkage beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net. Following alkylation, the isopropylidene protecting group is removed under acidic conditions (e.g., HCl in methanol) to yield this compound beilstein-journals.orgmdpi.comresearchgate.net.

Another strategy uses glycidol (B123203) (2,3-epoxy-1-propanol) as a starting material. Glycidol can be opened regioselectively by pentyl alcohol, often under Lewis acid catalysis (e.g., BF₃·Et₂O), to yield this compound beilstein-journals.org.

Stereochemical Considerations in Synthesis

The synthesis of this compound can yield either a racemic mixture or enantiomerically pure forms, depending on the starting materials and synthetic route. Glycerol itself is prochiral. If racemic solketal is used, the resulting this compound will be racemic beilstein-journals.orgresearchgate.netwikipedia.org. To obtain enantiomerically pure this compound, enantiopure starting materials such as (R)- or (S)-solketal, or enantiopure glycidol, are required beilstein-journals.orgpreprints.orgwikipedia.org. For instance, starting with (S)-solketal and performing the alkylation and deprotection steps will yield (S)-1-O-pentylglycerol. Chiral auxiliaries or asymmetric synthesis techniques, like those employing chiral epoxides or tartaric acid derivatives, can also be utilized to control stereochemistry beilstein-journals.org. The stereochemistry at the sn-2 position of the glycerol backbone is critical for biological activity, and natural alkylglycerols often possess an sn-1,2 configuration nih.gov. Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the structure and stereochemistry of the synthesized products .

Synthesis of Alkylglycerol Analogues and Derivatives

The methodologies employed for this compound synthesis are broadly applicable to the preparation of various alkylglycerol analogues and derivatives. By varying the alkyl halide or alcohol used in the alkylation step, different chain lengths (e.g., hexadecyl, octadecyl, tetradecyl) can be incorporated beilstein-journals.orgmdpi.comresearchgate.netresearchgate.netrsc.org. For example, chimyl alcohol (1-O-hexadecylglycerol), batyl alcohol (1-O-octadecylglycerol), and selachyl alcohol (1-O-oleylglycerol) are common natural alkylglycerols synthesized using similar solketal-based or glycidol-based routes beilstein-journals.orgmdpi.comresearchgate.netresearchgate.netrsc.org.

Furthermore, the remaining free hydroxyl groups on the glycerol backbone of this compound can be further derivatized. For instance, esterification of the secondary hydroxyl group (sn-2) or the remaining primary hydroxyl group (sn-3) can yield di- or triacylglycerols, or other functionalized derivatives skemman.isresearchgate.netnih.gov. Enzymatic acylation, using lipases, is particularly effective for regioselectively esterifying these positions, allowing for the synthesis of complex structured lipids with specific fatty acid arrangements researchgate.netskemman.isresearchgate.netnih.gov. These derivatives can include monoesters, diesters, or even phospholipids (B1166683), depending on the reagents and reaction conditions employed.

Structural Modifications for Research Probes

The development of chemical probes is crucial for understanding complex biological systems. This compound can be structurally modified to create tools that selectively interact with biological targets, enabling researchers to visualize or quantify specific cellular processes. These modifications often involve the introduction of reporter groups or reactive functionalities.

For instance, studies have explored the use of alkylglycerols, including this compound, as agents to enhance the permeability of the blood-brain barrier (BBB) dntb.gov.uanih.govresearchgate.netmdpi.comresearchgate.net. While not a direct modification of this compound into a probe itself, its ability to facilitate the passage of other molecules, such as fluorescent markers, highlights its role in enabling the delivery of probe molecules to target tissues nih.govmdpi.com. Research into chemical probes in general emphasizes the need for selectivity and potency, often achieved through precise structural modifications tailored to specific biological targets eubopen.orgnih.govkoehlerlab.orgnih.gov. While direct examples of this compound itself being derivatized into a probe with a reporter group are not extensively detailed in the provided search results, its utility in enhancing the delivery of other probes or therapeutic agents underscores its indirect role in probe-based research. The principle of chemical derivatization to create molecules with specific biological functions is a well-established strategy in medicinal chemistry and chemical biology nih.govchemmethod.comiipseries.orgresearchgate.netsemanticscholar.org.

Preparation of Labeled this compound for Investigative Studies

Isotopic labeling is a powerful technique used to track the fate of molecules within biological systems wikipedia.org. The preparation of labeled this compound, such as with stable isotopes (e.g., deuterium (B1214612), ¹³C) or radioisotopes (e.g., ¹⁴C), is essential for quantitative studies, metabolic pathway analysis, and pharmacokinetic investigations.

While specific protocols for the isotopic labeling of this compound are not explicitly detailed in the provided snippets, the general methodologies for synthesizing isotope-labeled compounds are well-documented symeres.com. These typically involve using isotopically enriched precursors during synthesis or employing specific labeling reactions. For example, deuterium (²H) labeling is commonly achieved through hydrogen-deuterium exchange reactions or by using deuterated building blocks wikipedia.orgsymeres.com. Similarly, ¹³C and ¹⁵N labeling can be achieved by incorporating ¹³C- or ¹⁵N-labeled precursors into the synthetic pathway symeres.comnih.gov. Radiolabeling, often with ¹⁴C, would follow similar synthetic strategies but utilize radiolabeled precursors. The application of labeled compounds is broad, ranging from mechanistic studies and drug metabolism research to quantitative analysis in mass spectrometry and nuclear magnetic resonance wikipedia.orgsymeres.com. The ability to synthesize labeled standards is critical for accurate quantification in volatile metabolomics studies, for instance nih.gov.

Data Table: Applications of this compound in Research

Application AreaDescriptionCitation(s)
Blood-Brain Barrier (BBB) PermeabilityUsed as a chemical agent to transiently open the BBB, facilitating the increased delivery of other molecules (e.g., fluorescent markers, therapeutic agents) into the brain dntb.gov.uanih.govresearchgate.netmdpi.comresearchgate.netmdpi.com. dntb.gov.uanih.govresearchgate.netmdpi.comresearchgate.netmdpi.com
Enhancement of Probe DeliveryIndirectly aids in the delivery of research probes by enhancing their passage across biological barriers like the BBB. Its presence can increase the extravasation of fluorescent dyes into brain tissue nih.govmdpi.com. nih.govmdpi.com
Mechanistic Studies (General)Isotopic labeling of this compound would enable tracking its metabolic fate, reaction mechanisms, and kinetics within biological systems, contributing to a deeper understanding of its biological activity wikipedia.orgsymeres.com. wikipedia.orgsymeres.com
Pharmacokinetic Studies (General)Labeled this compound would be instrumental in determining its absorption, distribution, metabolism, and excretion (ADME) properties, providing crucial data for its potential therapeutic applications symeres.com. symeres.com

Compound List

this compound

2-O-Hexyldiglycerol

Mannitol

Bradykinin

Fluorescein (B123965)

RB 200-albumin

FITC–Dextran 40,000

Methotrexate (B535133) (MTX)

Erucylphosphocholine (ErPC)

Platelet-Activating Factor (PAF)

Lyso-PAF

Edelfosine

Glycerol

Pyrrole derivatives

Betulin

Oleanolic acid

Ursolic acid

Maslinic acid

Betulinic acid

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin (B35378) derivatives

β-lactam derivatives

1,3,4-thiadiazole (B1197879)

1,3,4-oxadiazole (B1194373)

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine (B1172632) HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol (B72590)

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane (B156178)

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate (B8581778)

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane (B47652)

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride (B1165640)

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine (B81030)

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginseng saponins (B1172615)

Resorcinol

Ethyl acetoacetate (B1235776)

Candida albicans

Fluconazole

Ascorbic acid

Oleanolic acid

Ursolic acid

Maslinic acid

Betulinic acid

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Neopentyl glycol (NPG)

Hydroxypivaldehyde

Isobutyraldehyde

Formaldehyde

Alexa Fluor

Pentafluorobenzoyl chloride

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)

Pentafluorobenzyl hydroxylamine HCl

Dodecane

Isooctane

Helium

O-phthaldialdehyde

4-(2-pyridylazo)resorcinol

Cyanide

Ammonium

Ammonia

Benzimidazolium bromide derivatives

Asymmetrical acetylenes

1,2-epoxybutane

Ylide intermediates

Dipolarophiles

Benzimidazole

Bromoacetonitrile

Benzyl chloride

4-methylbenzyl chloride

Benzene

Triticum aestivum L.

Artemia franciscana Kellogg

Daphnia magna Straus

LoVo (colon)

MCF-7 (breast)

SK-OV-3 (ovary)

HUVECs (Human umbilical vein endothelial cells)

1-O-hexadecylglycerol

1-O-tetradecylglycerol

1-O-octadecylglycerol

1-O-[(Z)-9′-octadecenyl]glycerol

1-O-pentyldiglycerol

1-O-decyl-sn-glycerol

Carbamazepine

Shark liver oil (SLO)

Squalene

n-3-polyunsaturated fatty acids (PUFA)

Selachyl alcohol

Chimyl alcohol

Batyl alcohol

2-O-hexyldiglycerol

1-O-(2-methoxyalkyl)-sn-glycerols

(Z)-(2'R)-1-O-(2'-methoxyhexadec-4'-enyl)-sn-glycerol

2-bromoethyl dichlorophosphate

Lecithin

Lecithin analogues

Glycerol 1-monoethers

Allyl alcohols

Glycidol (2,3-epoxy-1-propanol)

Epichlorhydrin (2,3-epoxy-1-propanol)

1-iodohexadecane

Phosphocholine

tert-butyl hydroperoxide

Cyanoethyl

3-N-(D0-/D3-methyl-, and D0-/D5-ethyl-)-2′-carboxyl chloride rhodamine 6 G (ACCR6G)

P-toluene sulfonyl isocyanate (PTSI)

Acetic anhydride

O-phthalic anhydride

Perfluoropropionic anhydride

Lupeol

p-toluidine

2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH)

2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)

Ginsenosides

Panaxadiol (PD)

Panaxatriol (PT)

Coumarin derivatives

β-lactam derivatives

1,3,4-thiadiazole

1,3,4-oxadiazole

Benzothiazole

Indole alkaloid (Ajmalicine, Reserpiline, Isoreserpiline)

Vinca alkaloids (Vinblastine, Vincristine)

Etoposide

Teniposide

Epipodophyllotoxin

Flavone

Caffeine

Artemisinin

OZ277

Quinine

Morphine

Lipid–DNA probes

Molecular Interactions and Biological System Modulation in Research Models

Blood-Brain Barrier Permeabilization in Experimental Systems

Research has extensively explored the capacity of 1-O-Pentylglycerol to transiently enhance the permeability of the BBB, facilitating the passage of various molecules that would otherwise be restricted. This effect has been observed in both in vitro and in vivo experimental systems.

Studies utilizing in vitro models, such as primary cultures of rat brain endothelial cells co-cultured with glial cells, have investigated the direct effects of this compound on endothelial barrier properties. Treatment with this compound (5 minutes) has been shown to reversibly reduce transendothelial electrical resistance (TEER) and increase BBB permeability to fluorescein (B123965). These functional changes were accompanied by alterations in cell morphology and the immunostaining patterns of junctional proteins like claudin-5 and β-catenin. Notably, these short-term effects did not significantly alter the complexity of inter-endothelial tight junction strands or the trans-interaction of claudin-5. The observed redistribution of junctional proteins and changes in cell shape suggest the involvement of the cytoskeleton in the mechanism of action of this compound. nih.govjchr.orgnih.govbau.edu.lbresearchgate.net

In vivo studies in rodent models, primarily rats and mice, have provided compelling evidence for this compound's ability to increase BBB permeability. Intracarotid administration of this compound has been shown to significantly enhance the brain penetration of various compounds. For instance, in rats, intracarotid injection of this compound led to a substantial increase in the permeability of the BBB to Methotrexate (B535133) (230-fold), Cisplatin (125-fold), Vancomycin (15-fold), and Gentamicin (12-fold) in the ipsilateral hemisphere compared to controls. nih.govmdpi.com Further studies in rats demonstrated that this compound increased the BBB permeability to Erucylphosphocholine (17-fold), Fluorescein (6.55-fold), and RB 200-albumin (2.7-fold). nih.govmdpi.comresearchgate.net In nude mice, intracarotid co-administration of this compound with Methotrexate also resulted in a significant increase in brain Methotrexate concentrations. nih.gov Biodistribution studies in rats indicated rapid and predominant renal elimination of this compound, with no observed accumulation in the brain or other organs, suggesting favorable pharmacokinetic properties for its use as a permeabilizing agent. nih.gov

This compound has been shown to increase the permeability of the BBB to a range of research markers and macromolecules, indicating its capacity to facilitate the transport of molecules of varying sizes. Studies have demonstrated increased delivery of small molecules like fluorescein and methotrexate, as well as larger molecules such as RB 200-albumin and FITC-40 kDa dextran. nih.govmdpi.comnih.gov The observed effect on larger molecules suggests a degree of size selectivity, implying that while barrier integrity is modulated, it does not result in a complete loss of junctional structure. Accumulation of FITC-40 kDa at the luminal surface of endothelial cells suggests paracellular rather than transcellular delivery. nih.govmdpi.com The permeabilizing effect is attributed, at least in part, to enhanced permeability of tight junctions. nih.gov

Mechanistic Investigations of Biological Membrane Interactions

The precise mechanisms by which this compound exerts its effects on the BBB are still under investigation, but current research points to interactions with endothelial cell membranes and the modulation of key structural components.

In vitro studies using cultured brain endothelial cells have revealed that this compound treatment leads to functional alterations in endothelial barrier integrity. The reduction in TEER and increased permeability to fluorescein are direct indicators of compromised barrier function. nih.govjchr.orgnih.govbau.edu.lbresearchgate.net These changes are associated with alterations in cell morphology and the localization of junctional proteins, suggesting that this compound may interact with the cell membrane or components that regulate cell shape and adhesion. The transient nature of these effects, with recovery occurring within minutes to hours, highlights its role as a temporary modulator of the BBB. nih.govmdpi.com

Research indicates that this compound's modulation of BBB permeability is at least partially mediated by an enhancement of tight junction permeability. nih.gov While direct alterations to the complexity of tight junction strands or specific claudin trans-interactions were not observed in short-term in vitro treatments, the observed redistribution of junctional proteins (e.g., claudin-5, β-catenin) and changes in cell morphology strongly suggest the involvement of the actin cytoskeleton. nih.govjchr.orgnih.govbau.edu.lbresearchgate.net These findings imply that this compound may influence the dynamic regulation of the cytoskeleton, which in turn affects the organization and integrity of tight junctions, leading to increased paracellular permeability.

Paracellular vs. Transcellular Permeation Mechanisms

The passage of molecules across biological barriers, such as the intestinal epithelium or the blood-brain barrier (BBB), is critical for drug delivery and understanding biological processes. These barriers are primarily composed of cells linked by tight junctions (TJs), which regulate the flow of substances. Two main routes exist for molecules to cross these barriers: transcellular and paracellular. The transcellular route involves transport directly through the cell, either via passive diffusion for small, non-polar molecules or through active transport mechanisms involving specific transporters and cellular energy gattefosse.com. In contrast, the paracellular route allows substances to pass through the intercellular space between cells, primarily by traversing the tight junctions gattefosse.com.

This compound, an alkylglycerol, has demonstrated the ability to modulate the permeability of biological barriers, notably the blood-brain barrier. Studies indicate that this compound can transiently open the BBB, facilitating the passage of both small and large fluorescent markers, as well as therapeutic agents like methotrexate frontiersin.orgnih.govnih.gov. The mechanism appears to involve an increase in the paracellular permeability, potentially through alterations in tight junction proteins such as claudin-5 and β-catenin, though the exact mode of action is still under investigation nih.gov. These changes are reported to be reversible and short-lived, suggesting a controlled modulation of barrier function rather than permanent disruption nih.gov. While specific quantitative data comparing paracellular versus transcellular permeation mechanisms for this compound are not extensively detailed in the provided search results, its effect on reducing transendothelial electrical resistance (TEER) in brain endothelial cells suggests a significant impact on the paracellular pathway nih.gov.

Other Biological System Interactions in Preclinical Research

Alkylglycerols (AKGs) represent a class of ether-lipids found in various biological sources, including shark liver oil and human milk, and are known to play significant roles in immune modulation nih.govnih.govplos.orglipid.co.uk. Preclinical research has highlighted their potent immunomodulatory effects, primarily through the activation of macrophages mdpi.comresearchgate.netnih.gov. AKGs have been shown to stimulate lysosomal activity, nitric oxide synthesis, and the expression of interleukin-6 in macrophages, indicating a direct impact on innate immune responses mdpi.com. Furthermore, AKGs can enhance Fc-receptor-mediated phagocytosis and increase humoral immune responses, including delayed hypersensitivity reactions nih.govunife.it.

Studies suggest that AKGs modulate immune responses by influencing platelet-activating factor (PAF) and diacylglycerol (DAG) production hugyourlife.hr. They have also been implicated in increasing the production of Th1 cytokines such as IL-12 and interferon-gamma (IFN-γ), thereby promoting a Th1-polarized immune response nih.govuni.lumolaid.com. In preclinical models, oral administration of AKGs has been associated with increased lymphocyte proliferation and antibody production plos.orgmdpi.com. For instance, studies have shown that AKGs can increase B cell proliferation and differentiation, as well as enhance T cell responses, including memory T cell responses plos.org. These findings collectively suggest that alkylglycerols, as a class, possess broad immunomodulatory capabilities, impacting both innate and adaptive immunity. While specific studies detailing the immunomodulatory effects of this compound as a distinct entity within this class are not explicitly detailed in the provided results, its structural similarity to other studied alkylglycerols suggests it could share these general immunomodulatory properties.

Alkylglycerols (AKGs) are recognized for their diverse biological activities, including their potential involvement in lipid signaling pathways nih.govmdpi.com. As precursors for plasmalogens and platelet-activating factor (PAF), AKGs can influence various cellular processes mdpi.com. Plasmalogens, which are important membrane constituents, are involved in intercellular communication, cell migration, and signal transduction mdpi.comresearchgate.net. PAF is a potent bioregulator involved in immune responses and inflammatory processes researchgate.nethugyourlife.hrlongdom.org.

The incorporation of AKGs into cell membrane phospholipids (B1166683) is hypothesized to modify membrane physical properties, such as fluidity and antioxidant status, thereby altering cell signaling through phospholipase pathways nih.gov. Furthermore, AKGs have been shown to directly stimulate calcium signaling in human Jurkat T lymphocytes in vitro nih.govnih.gov. This interaction with intracellular calcium levels suggests a role in modulating various signaling cascades that rely on calcium as a second messenger.

The ability of AKGs to interact with signaling pathways makes them valuable research tools for investigating lipid metabolism and cellular communication nih.gov. For example, quantitative lipid analysis, often aided by specialized tools like LipidSig, is crucial for understanding how lipids like AKGs mediate their effects in complex biological systems. While specific research applications of this compound as a dedicated signaling probe are not explicitly detailed, its general role as a bioactive lipid precursor and modulator positions it as a compound of interest for studying lipid-mediated signaling events in preclinical research.

Structural Activity Relationship Sar Studies of 1 O Pentylglycerol and Analogues

Correlating Alkyl Chain Length and Branching with Biological Activity

The length and saturation of the alkyl chain attached to the glycerol (B35011) backbone are critical determinants of the biological activity of alkylglycerols. Research has systematically investigated how variations in these parameters affect efficacy, particularly in anti-tumor and anti-metastasis models.

Studies synthesizing and testing various alkylglycerols have revealed significant correlations between alkyl chain characteristics and their biological impact. For instance, in an in vivo model using Lewis lung carcinoma (3LL) cells, synthesized alkylglycerols with specific chain lengths and unsaturation were evaluated for their anti-tumor and anti-metastatic activities. The findings indicated that unsaturated alkyl chains, particularly those with 16 and 18 carbon atoms (e.g., 16:1 n-7 and 18:1 n-9), demonstrated strong activity in reducing lung metastasis numbers. In contrast, saturated alkyl chains showed weaker or no significant effect. Specifically, 16:0 saturated alkylglycerol had a weaker effect compared to its unsaturated counterpart, while 12:0, 14:0, and 18:0 saturated alkylglycerols exhibited no discernible anti-metastatic activity in this model. Furthermore, the saturated 18:0 alkylglycerol (batyl alcohol) was observed to have a notable opposite effect, tending to increase tumor growth and metastasis number, unlike the beneficial effects seen with unsaturated analogues mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br.

Table 1: Comparative Anti-Tumor and Anti-Metastasis Activity of Synthesized Alkylglycerols

Alkyl Chain (Fatty Acid Equivalent)SaturationRelative Anti-Metastasis ActivityEffect on Spleen Weight (Tumor Grafted Mice)Citation
12:0SaturatedNo effectReduced mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br
14:0SaturatedNo effectReduced mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br
16:0SaturatedWeaker effectReduced mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br
18:0SaturatedNo effectIncreased mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br
16:1 n-7UnsaturatedStrong activityNearly abolished mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br
18:1 n-9UnsaturatedStrong activityNearly abolished mdpi.comxn--d1ahakv.xn--p1ainih.govcapes.gov.br

Impact of Glycerol Moiety Modifications on Functional Properties

Modifications to the glycerol backbone itself can also significantly alter the functional properties and biological activities of alkylglycerols. While direct studies on 1-O-Pentylglycerol with extensive glycerol moiety modifications are limited in the provided search results, general principles from related ether lipids and glycerol derivatives offer insights.

The glycerol moiety serves as the core structure to which the alkyl chain and other functional groups are attached. Alterations at the sn-2 or sn-3 positions, or modifications to the hydroxyl groups, can influence a compound's polarity, membrane interaction, metabolic stability, and receptor binding. For example, in the context of platelet-activating factor (PAF) analogues, modifications to the polar head group attached to the glycerol backbone at the sn-3 position were found to have a substantial impact on their biological activity, specifically their ability to induce platelet aggregation and serotonin (B10506) release. Derivatives with dimethylethanolamine or choline (B1196258) as the polar head group were more reactive towards platelet receptors than those with other polar head groups nih.gov.

While not directly involving this compound, this demonstrates that the nature of the substituents on the glycerol backbone is crucial. For alkylglycerols, the presence of a free hydroxyl group at the sn-2 position, as in this compound, allows for potential esterification or other modifications. Studies on other lipid mediators, such as lysophosphatidic acid (LPA) analogues, have explored restricting the conformational flexibility of the glycerol linker by incorporating it into more rigid substructures or modifying its hydroxyl groups. These modifications have been shown to affect receptor binding and potency, indicating that the spatial arrangement and chemical nature of the glycerol core are key SAR determinants acs.org.

Research on sponge-derived glycerol ethers also suggests that the presence of alcohol functionalities on the glycerol moiety is important for activity, as analogues lacking these were less potent acs.org. The specific stereochemistry (S configuration at the asymmetric carbon in the glycerol moiety) is also a characteristic of natural alkyl-sn-glycerols, and deviations or modifications here could influence biological interactions mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkylglycerols

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity. While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are widely applied to classes of compounds like alkylglycerols to predict and optimize activity.

QSAR studies typically involve generating a set of molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) for a series of compounds and correlating these descriptors with experimentally determined biological activities. For alkylglycerols, QSAR models could potentially be developed to predict their anti-tumor, immunomodulatory, or other biological effects based on variations in alkyl chain length, saturation, branching, and modifications to the glycerol backbone.

For example, QSAR studies on other classes of compounds, such as pyrazolylpyrrole derivatives as ERK inhibitors, have been used to identify structural features relevant to binding in specific sites researchgate.net. Similarly, for coumarin (B35378) derivatives with antifungal activity, SAR studies indicated that O-substitution and the presence of short aliphatic chains or electron-withdrawing groups favored activity. These findings were corroborated by computational tools like Pentacle software, which uses alignment-free molecular descriptors, and by density functional theory (DFT) calculations, highlighting the importance of electronic concentration and molecular contour mdpi.com.

By applying similar computational approaches to alkylglycerols, researchers could identify key structural parameters that govern their biological activity. For instance, descriptors related to lipophilicity (influenced by alkyl chain length), electronic distribution (affected by unsaturation or functional groups on the glycerol moiety), and steric factors could be correlated with specific activities. Such models would enable the rational design of novel alkylglycerol analogues with enhanced potency, selectivity, or reduced toxicity, potentially including analogues of this compound tailored for specific therapeutic targets.

Compound List

this compound

Alkylglycerols (AKGs)

Chimyl alcohol (Hexadecyl alcohol derivative)

Batyl alcohol (Octadecyl alcohol derivative)

Selachyl alcohol (Octadecenyl alcohol derivative)

1-O-octadecyl-2-O-methylglycerophosphochocholine

1-O-oleoyl-2-O-acetylglycerol

1-O-pentyl diglycerol (B53887)

1-O-hexyldiglycerol

1-O-alkyl-2-acetyl-sn-glycerol

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphoethanolamine (AGEPE)

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphoric acid (AGEPA)

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphorylethanol (AGEPEt)

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphoryl-N-monomethylethanolamine (AGEPMME)

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphoryl-N,N-dimethylethanolamine (AGEPDME)

1-O-alkyl-2-acetyl-sn-glycerol-3-phosphorylcholine (AGEPC)

Niphatenones A and B

Lysophosphatidic acid (LPA)

Coumarin derivatives

Pyrazolylpyrrole derivatives

Methotrexate (B535133) (MTX)

Squalene

Platelet-activating factor (PAF)

1-O-(Z-docos-15'-enyl)-sn-glycerol

1-O-(Z-docos-17'-enyl)-sn-glycerol

1-O-(Z-tricos-15'-enyl)-sn-glycerol

1-O-(Z-tricos-16'-enyl)-sn-glycerol

1-O-(Z-tricos-17'-enyl)-sn-glycerol

1-O-(Z-tetracos-15'-enyl)-sn-glycerol

1-O-alkylglycerol ethers (AGEs)

1-O-alkylglycerols (AGs)

this compound (0.3 M)

this compound (0.3)

this compound

Metabolism and Biodistribution in Experimental Organisms

Pharmacokinetic Profiles in Animal Research Models (e.g., Rats, Mice)

Investigations into the pharmacokinetics of 1-O-Pentylglycerol have been conducted in animal models, primarily rats, to understand its absorption, distribution, and elimination patterns.

Studies involving radiolabeled this compound in Wistar rats have provided insights into its absorption and distribution kinetics following intravenous administration. Following a single intravenous bolus injection, this compound exhibited a rapid initial distribution phase. Analysis of pharmacokinetic parameters revealed a peak blood concentration of approximately 0.58 ± 0.06 µmol/ml. The compound displayed an initial half-life of 23 ± 7 minutes, followed by a longer terminal half-life of 18.8 ± 4.1 hours. Crucially, these studies indicated no significant accumulation of this compound in the brain or other major organs. The highest concentrations were observed in the liver and thymus, as confirmed by autoradiographic studies. Following intracarotid administration, high radioactivity was detected in the ipsilateral brain within five minutes, but this concentration decreased dramatically within thirty minutes.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueUnitNotes
Peak Blood Concentration0.58 ± 0.06µmol/mlFollowing single i.v. bolus injection
Initial Half-life (α)23 ± 7min
Terminal Half-life (β)18.8 ± 4.1h
Renal Excretion (270 min)>70% of dose%Predominant elimination pathway
Highest Tissue ConcentrationLiver, Thymus-No accumulation in brain or other organs

The primary route of elimination for this compound in experimental animals appears to be renal. Studies have shown a rapid and predominant renal excretion, with over 70% of the administered dose recovered in the urine within 270 minutes post-administration nih.gov. Autoradiographic data also provided evidence suggesting the involvement of biliary excretion in addition to renal elimination nih.gov. Investigations into its biodistribution indicated no significant bioaccumulation, consistent with efficient elimination pathways mdpi.com.

Biotransformation Pathways and Stability of this compound Ether Linkage

The ether linkage in this compound is generally stable within biological systems. In vivo studies have demonstrated no signs of cleavage of the O-alkyl bond when analyzed by High-Performance Liquid Chromatography (HPLC) nih.gov. However, it can enter metabolic pathways, serving as a direct precursor in ether glycerolipid biosynthesis. Alternatively, it can be oxidized by an alkyl monooxygenase, yielding lauric acid, which is subsequently metabolized further into acetate (B1210297) and other water-soluble compounds mdpi.com.

Endogenous Occurrence and Biosynthesis of Alkylglycerols in Biological Systems

Alkylglycerols (AGs), including compounds like this compound, are naturally occurring ether lipids found ubiquitously in nature nih.gov. They are present in various biological matrices such as human and cow's milk, as well as in hematopoietic organs like the bone marrow, spleen, and liver researchgate.netnih.gov. These compounds are integral components of cellular membrane bilayers and serve as precursors for lipid mediators, including platelet-activating factor (PAF) researchgate.netmattioli1885journals.com.

The biosynthesis of alkylglycerols can bypass rate-limiting peroxisomal steps in plasmalogen synthesis, leading to increased endogenous plasmalogen levels through enzyme-catalyzed reactions in the endoplasmic reticulum mdpi.com. Alkylglycerols are utilized in the biosynthetic pathways responsible for producing structural lipids of cellular membranes and are implicated in various biological roles, including potential signaling interactions nih.govresearchgate.net.

Advanced Analytical Methodologies for 1 O Pentylglycerol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in isolating 1-O-Pentylglycerol from complex biological or synthetic matrices and for determining its concentration. High-performance liquid chromatography and gas chromatography are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly because it can be performed at ambient temperatures, minimizing the risk of degradation for sensitive analytes. aocs.org It is frequently used in pharmacokinetic and biodistribution studies to track the compound in biological systems. For instance, HPLC analysis has been used to demonstrate that the O-alkyl bond of this compound remains intact in vivo, confirming its stability after administration. nih.gov

The separation is typically achieved using reversed-phase (RP) chromatography, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. hplc.eunih.gov The choice of detector is critical and depends on the analytical goal. While lipids like this compound lack a strong chromophore for standard UV detection, a photodiode array (PDA) detector can be used, sometimes at low wavelengths (e.g., ~205 nm). hplc.euresearchgate.net For universal detection of non-volatile compounds, a Charged Aerosol Detector (CAD) is highly effective and can quantify lipids down to the nanogram level. hplc.eu In studies involving radiolabeled compounds, a radioactivity detector is employed.

ParameterDescription
Column Type Reversed-Phase (RP), commonly Octadecylsilyl (C18 or ODS) aocs.orgnih.gov
Mobile Phase Typically a gradient or isocratic system of acetonitrile (B52724) and/or methanol (B129727) with water hplc.euchula.ac.th
Detector Charged Aerosol Detector (CAD), Radioactivity Detector (for labeled compounds), Photodiode Array (PDA) at low wavelengths nih.govhplc.eu
Sample Preparation Dissolution in a suitable organic solvent mixture (e.g., methanol/chloroform) hplc.eu
Key Application Separation from complex matrices, quantification in biodistribution studies, stability analysis nih.gov

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. wu.ac.th However, due to its high polarity and boiling point (290 °C), this compound is not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a crucial derivatization step is required to replace the active hydrogen atoms on its two hydroxyl groups, making the molecule more volatile and thermally stable. researchgate.netsigmaaldrich.com

The most common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. wu.ac.thsigmaaldrich.com The resulting 1-O-pentyl-2,3-di-O-TMS-glycerol derivative is amenable to GC analysis. Separation is typically performed on a capillary column, and detection can be achieved with a Flame Ionization Detector (FID) for quantification or, more commonly, a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern. nih.govresearchgate.net

ParameterDescription
Derivatization Silylation (e.g., using BSTFA) to form 1-O-pentyl-2,3-di-O-TMS-glycerol is essential wu.ac.thresearchgate.netresearchgate.net
Column Type Capillary columns, such as those with polar (e.g., polyethylene (B3416737) glycol) or non-polar (e.g., polydimethylsiloxane) stationary phases oiv.intsigmaaldrich.com
Carrier Gas Helium or Hydrogen oiv.int
Detector Mass Spectrometry (MS) for identification, Flame Ionization Detector (FID) for quantification nih.govaocs.org
Key Application Identification and quantification of this compound in mixtures with other alkylglycerols researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods provide detailed information about the molecular structure of this compound, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound. researchgate.net Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. youtube.com For this compound, distinct signals would appear for the protons on the pentyl chain and the glycerol (B35011) backbone. The terminal methyl group (CH₃) of the pentyl chain would resonate upfield (around 0.9 ppm), while the methylene (B1212753) protons (CH₂) would appear in the 1.2-1.6 ppm range. The protons of the glycerol moiety and the adjacent methylene group of the pentyl chain (-O-CH₂-) would be found further downfield (typically 3.4-3.8 ppm) due to the deshielding effect of the oxygen atoms. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, one for each carbon atom. The carbons of the pentyl chain would appear in the upfield region (~14-32 ppm), while the glycerol backbone carbons and the ether-linked methylene carbon would be shifted downfield (~63-73 ppm). nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the ¹H and ¹³C signals, confirming the C-H connectivities. hmdb.ca

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹H Pentyl -CH₃~0.9
Pentyl -(CH₂)₃-~1.2 - 1.6
Glycerol/Ether -CH₂- & -CH-~3.4 - 3.8
Hydroxyl -OHVariable, depends on solvent and concentration
¹³C Pentyl -CH₃~14
Pentyl -(CH₂)₃-~22 - 32
Glycerol -CH₂OH~63
Glycerol -CHOH & Ether -OCH₂-~70 - 73

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a molecule, serving as a molecular "fingerprint". msu.edu When coupled with GC, the analysis is typically performed on the derivatized form (e.g., 1-O-pentyl-2,3-di-O-TMS-glycerol).

In Electron Ionization (EI) mode, the molecule is fragmented in a reproducible manner. For the TMS-derivatized this compound, characteristic fragments would include:

[M-15]⁺: Loss of a methyl group (CH₃) from a TMS moiety. researchgate.net

[M-71]⁺: Loss of the pentyl radical (C₅H₁₁).

Alkyl chain ions: Peaks corresponding to fragments of the pentyl chain (e.g., m/z 43, 57, 71). researchgate.net

Glycerol-TMS ions: Fragments characteristic of the di-TMS-glycerol backbone, such as m/z 205 ([M-C₅H₁₁]⁺), 147, 117, and 103, which are indicative of the glycerol-ether structure. researchgate.net

For the underivatized molecule, analyzed via soft ionization techniques or direct infusion, fragmentation would involve alpha-cleavage (breaking the C-C bond adjacent to an oxygen atom) and dehydration (loss of H₂O). openstax.org

m/z (Daltons)Identity of FragmentFragmentation Pathway
For TMS-Derivative
[M-15]⁺[M - CH₃]⁺Loss of a methyl radical from a TMS group researchgate.net
205[M - C₅H₁₁]⁺Alpha-cleavage with loss of the pentyl radical
147[(CH₃)₂Si=O⁺-Si(CH₃)₃]Fragment from the glycerol-di-TMS moiety researchgate.net
71[C₅H₁₁]⁺Pentyl cation
For Underivatized Molecule
[M-18]⁺[M - H₂O]⁺Loss of a water molecule (dehydration) openstax.org
[M-71]⁺[M - C₅H₁₁]⁺Loss of the pentyl radical
105[C₃H₅O₃]⁺Glycerol backbone fragment after loss of pentyl group
89[C₃H₅O₂]⁺Fragment from alpha-cleavage at the glycerol end

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.comupi.edu The FTIR spectrum of this compound is characterized by the vibrations of its hydroxyl, ether, and alkane functional groups.

The most prominent features in the spectrum are:

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) groups. wpmucdn.comopenstax.org

C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the symmetric and asymmetric stretching of C-H bonds in the pentyl alkyl chain. pressbooks.pub

C-O Stretch: Strong absorption bands in the fingerprint region, between 1150 cm⁻¹ and 1050 cm⁻¹, arising from the stretching vibrations of the C-O bonds of the ether and alcohol groups. oregonstate.edu

O-H Bend: A broad band that may appear around 1450-1350 cm⁻¹.

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups appear in the 1470-1365 cm⁻¹ range.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H Stretch (broad)Alcohol (-OH) wpmucdn.com
2960 - 2850C-H Stretch (sharp)Alkane (Pentyl chain) pressbooks.pub
1470 - 1365C-H BendAlkane (Pentyl chain)
1150 - 1050C-O Stretch (strong)Ether (C-O-C) & Alcohol (C-OH) oregonstate.edu

Microscopy Techniques for Cellular and Tissue Analysis

Advanced microscopy techniques are indispensable for elucidating the structural and molecular changes induced by this compound at the cellular and subcellular levels. These methods provide visual evidence of the compound's interaction with biological barriers, particularly the tight junctions of endothelial cells.

Confocal Laser Scanning Microscopy

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique renowned for its ability to produce high-resolution, high-contrast images from specific focal planes within a thick sample. wikipedia.orgzeiss.com By using a spatial pinhole to eliminate out-of-focus light, CLSM allows for the "optical sectioning" of specimens, enabling the reconstruction of three-dimensional structures. wikipedia.org This capability is crucial for studying the complex architecture of cells and tissues. wikipedia.orgzeiss.com

In the context of this compound research, CLSM has been instrumental in visualizing its effects on the blood-brain barrier (BBB). Studies have utilized CLSM to track the movement of fluorescently labeled marker molecules across brain capillary endothelial cells. For instance, research on isolated rat brain capillaries showed a time- and concentration-dependent accumulation of fluorescein (B123965) isothiocyanate (FITC)-Dextran within the capillary lumina following incubation with this compound, which indicates an enhanced paracellular transfer across the tight junctions. mdpi.com

Furthermore, CLSM combined with immunocytochemistry has been used to examine the distribution of key tight junction proteins. Following a brief treatment with this compound, cultured brain endothelial cells exhibited changes in cell morphology and a redistribution of the tight junction proteins claudin-5 and β-catenin. nih.govbau.edu.lb These findings suggest that this compound's mechanism of action involves alterations to the cytoskeleton, which in turn affects the localization of junctional proteins. nih.govbau.edu.lb

Freeze-Fracture Electron Microscopy

Freeze-fracture electron microscopy is a powerful technique that provides unique planar views of the internal organization of cellular membranes. nih.gov The method involves rapidly freezing a biological sample and then physically fracturing it. nih.gov The fracture plane often splits the lipid bilayer of membranes, exposing their internal faces, which are then coated with platinum and carbon to create a replica for examination in a transmission electron microscope. nih.govscribd.com

This methodology has been applied to investigate whether the this compound-induced increase in BBB permeability is associated with structural changes in the tight junction strands themselves. In studies using an in vitro model of the BBB with primary rat brain endothelial cells, freeze-fracture electron microscopy was performed after treatment with this compound. nih.govjchr.org The analysis revealed that the short-term exposure to the compound, which was sufficient to increase permeability, did not cause any significant alterations to the complexity or organization of the tight junction strands between the endothelial cells. nih.govbau.edu.lbjchr.org This crucial finding indicates that the transient opening of the barrier does not involve a large-scale disassembly or removal of the tight junction fibrils. jchr.org

Functional Assays for Barrier Integrity and Permeability Studies

Functional assays are essential for quantifying the effects of this compound on the integrity and permeability of endothelial and epithelial barriers. react4life.com These assays measure physiological properties of the cell layer, providing dynamic and quantitative data on barrier function. nih.govreact4life.com

Two primary types of functional assays are employed in this research:

Transendothelial Electrical Resistance (TEER) Measurement: TEER is a widely used, non-invasive method to assess the integrity of tight junction dynamics in real-time. jchr.org It measures the electrical resistance across a cell monolayer, which is primarily determined by the ion flux through the paracellular pathway. jchr.org A high TEER value is indicative of a well-formed, restrictive barrier. Studies on cultured rat brain endothelial cells have shown that treatment with this compound induces a rapid, concentration-dependent, and reversible decrease in TEER. nih.govjchr.org This reduction signifies an increase in ion permeability across the endothelial monolayer. nih.gov

Permeability Assays with Marker Molecules: These assays directly measure the passage of molecules of various sizes across the cell barrier. Typically, fluorescently labeled, non-toxic molecules are used. Research has consistently demonstrated that this compound increases the permeability of the BBB to a range of marker molecules. mdpi.comresearchgate.net In cultured brain endothelial cells, this compound increased the permeability to small molecules like fluorescein. nih.govbau.edu.lb In vivo studies in rats further confirmed that intracarotid co-administration of this compound significantly enhanced the brain uptake of both small molecules and larger protein markers. mdpi.comresearchgate.net The effect is transient, with barrier permeability returning to baseline values within two hours. mdpi.com

The table below summarizes findings from in vivo permeability studies, illustrating the enhanced delivery of various compounds to the rat brain upon co-administration of this compound.

CompoundFold Increase in Brain PermeabilityReference
Erucylphosphocholine17.0 researchgate.net
Fluorescein6.55 researchgate.net
RB 200-albumin2.7 researchgate.net
Methotrexate (B535133)18.0 (in tumor) to 28.0 (in surrounding tissue)

Computational and Theoretical Investigations

Molecular Dynamics Simulations of 1-O-Pentylglycerol Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the physical movements of atoms and molecules, providing a dynamic view of molecular systems. wikipedia.org This computational technique calculates the trajectories of particles by solving Newton's equations of motion, with forces and potential energies often determined by molecular mechanical force fields. wikipedia.org For complex biomolecular systems, MD simulations can elucidate structural, dynamical, and thermodynamical properties. mdpi.com

While direct MD simulation studies specifically detailing the interactions of this compound are not extensively published, the principles of this methodology are broadly applied to similar molecules, such as other alkylglycerols and glycerol-derived ethers. osti.govnih.gov These simulations can model interactions between the lipid and other molecules, such as water, ions, or larger biological structures like cell membranes. mdpi.comosti.gov

For instance, simulations of glycerol-derived triether solvents have been used to investigate the solvation of lithium ions. osti.gov These studies reveal strong interactions between the lithium cation and the oxygen sites of the solvent, leading to significant conformational changes in the solvent molecules. osti.gov The stability of the resulting complexes can be evaluated by monitoring metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. mdpi.comdovepress.com Such simulations are crucial for understanding how these molecules might behave in various applications. osti.gov

The Martini force field is a popular coarse-grained model used in MD simulations for a wide range of biomolecular systems. cgmartini.nl This model simplifies the system by representing groups of atoms as single interaction centers, which allows for the simulation of larger systems over longer timescales. cgmartini.nl Topologies for a vast number of lipids, proteins, and other molecules are available, facilitating the study of their interactions. cgmartini.nl

Table 1: Key Parameters in Molecular Dynamics Simulations

ParameterDescriptionRelevance to this compound Interactions
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules. wikipedia.orgDetermines the accuracy of the simulated interactions between this compound and its environment. Examples include OPLS-AA and GROMOS96. mdpi.comosti.gov
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules. dovepress.comUsed to assess the stability of this compound's conformation or its complex with other molecules over the simulation time. mdpi.com
Root-Mean-Square Fluctuation (RMSF) Measures the deviation of a particle's position from a reference position over time. dovepress.comIndicates the flexibility of different parts of the this compound molecule or its binding partners.
Simulation Time The duration of the simulated physical process.Needs to be long enough to capture the molecular events of interest, such as binding or conformational changes. mdpi.comnih.gov
Boundary Conditions Defines the behavior of particles at the edge of the simulation box. Periodic boundary conditions (PBC) are common. mdpi.comSimulates a larger system by replicating the central simulation box, avoiding edge effects. mdpi.com

In Silico Modeling for Predicting Biological Activities and Interactions

In silico modeling uses computer simulations and mathematical models to predict and analyze the behavior of biological systems. numberanalytics.com This approach is instrumental in drug discovery and biochemical pharmacology for studying drug-target interactions, and predicting efficacy and toxicity. numberanalytics.comnih.gov

For alkylglycerols like this compound, in silico methods can predict their potential biological activities and interactions. For example, studies have used in silico approaches to investigate the penetration-enhancing activity of alkylglycerols for gastrointestinal absorption. mdpi.com These computational tools can help to screen and prioritize compounds for further experimental testing, saving time and resources. ncsu.eduneovarsity.org

One key application of in silico modeling is the prediction of physicochemical and pharmacokinetic properties. researchgate.net Web-based tools can estimate properties like lipophilicity (Log P), solubility, and potential to cross the blood-brain barrier. bonviewpress.com For example, this compound has been shown to increase the permeability of the blood-brain barrier for certain compounds in rats. mdpi.com In silico models can help to understand the structural features responsible for such activities. mdpi.comresearchgate.net

Predictive modeling can also be based on the principle of chemical similarity, where molecules with similar structures are predicted to have similar biological activities. qima-lifesciences.com This ligand-based approach is valuable for identifying potential new applications for existing compounds. nih.govqima-lifesciences.com

Table 2: Predicted Physicochemical Properties and Biological Interactions of this compound

Property/InteractionPredicted Value/EffectIn Silico Method/ToolReference
Molecular Formula C8H18O3- uni.lu
Molecular Weight 162.23 g/mol --
XlogP (predicted) 0.6Computational Algorithm uni.lu
Blood-Brain Barrier Permeability Increases permeability for certain moleculesIn vivo studies supported by in silico rationale mdpi.comresearchgate.net
Gastrointestinal Absorption Potential enhancing activityIn silico study mdpi.com
Predicted Collision Cross Section (CCS) [M+H]+ 138.9 ŲCCSbase uni.lu

Cheminformatics Approaches in Alkylglycerol Research

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. ncsu.eduunm.edu It plays a crucial role in drug discovery by managing and analyzing large datasets of chemical compounds to identify new leads and understand structure-activity relationships. ncsu.eduresearchgate.net

In the context of alkylglycerol research, cheminformatics tools can be used to analyze the diversity of these compounds and their derivatives. biorxiv.org By representing molecules as mathematical descriptors, properties such as size, shape, and polarity can be quantified and compared across a library of compounds. ncsu.eduresearchgate.net This allows researchers to explore "chemical space" and identify novel structures with potentially interesting biological activities. researchgate.net

Databases containing vast amounts of chemical information, including structures in formats like SMILES, are a cornerstone of cheminformatics. naturalproducts.net These databases can be searched to find compounds with specific structural features or predicted properties. biorxiv.orgnaturalproducts.net For example, a researcher could search for all known alkylglycerols with a specific chain length to analyze their collective properties.

Quantitative Structure-Activity Relationship (QSAR) models are a key cheminformatics technique. biorxiv.org QSAR models attempt to correlate the chemical structure of compounds with their biological activity. researchgate.net While specific QSAR models for this compound are not widely published, the methodology is applicable to this class of compounds. researchgate.net By building a model based on a set of alkylglycerols with known activities, it may be possible to predict the activity of new, untested derivatives. researchgate.netbiorxiv.org

Future Research Directions and Unexplored Avenues

Development of Next-Generation Alkylglycerol-Based Research Tools

The unique physicochemical properties of 1-O-Pentylglycerol make it an intriguing candidate for the development of specialized research tools to investigate complex biological systems. Its amphiphilic nature, with a polar glycerol (B35011) head and a nonpolar pentyl tail, allows it to interact with lipid membranes, making it a potential molecular probe for studying lipid metabolism and dynamics.

Future research could focus on synthesizing derivatives of this compound tagged with fluorescent markers or other reporter molecules. These "smart" probes could enable real-time visualization of ether lipid trafficking and distribution within living cells, providing invaluable insights into the roles of these lipids in cellular signaling, membrane architecture, and disease pathogenesis. Furthermore, its structural similarity to endogenous ether lipids suggests its potential use in studying the enzymes involved in ether lipid metabolism, such as alkylglycerol monooxygenase. By serving as a substrate or inhibitor, this compound-based tools could help elucidate the mechanisms of these enzymes and their roles in various physiological and pathological processes. The exploration of this compound in the field of glycobiology, where it could be used to study glycan structures and their interactions, also presents a promising, yet unexplored, avenue of research.

Integration with Advanced Drug Delivery Systems in Preclinical Development

The BBB-permeabilizing effects of this compound are well-documented, but its true therapeutic potential may be realized through its integration with advanced drug delivery systems. The encapsulation of therapeutic agents within nanocarriers like polymeric nanoparticles and liposomes offers enhanced stability, controlled release, and targeted delivery. monash.edunih.gov Combining these technologies with this compound could create a powerful synergistic approach for treating CNS disorders.

Preclinical studies are needed to explore the co-administration or formulation of this compound with drug-loaded nanoparticles. Such formulations could be engineered to release this compound at the BBB to facilitate the passage of the nanoparticle cargo into the brain. Research should focus on optimizing the composition and properties of these delivery systems to ensure efficient BBB crossing and targeted drug release at the desired site within the CNS. For instance, developing liposomal formulations that incorporate this compound within their lipid bilayer could enhance their ability to fuse with the BBB and deliver their payload. nih.gov The development of such integrated systems holds the key to overcoming the significant challenge of delivering therapeutics to the brain for conditions like brain tumors, Alzheimer's disease, and Parkinson's disease.

Elucidation of Broader Biological Roles beyond BBB Permeabilization

While the focus has been on its interaction with the BBB, emerging evidence suggests that alkylglycerols possess a range of other biological activities. Future research should aim to systematically investigate the broader pharmacological profile of this compound.

Studies exploring its potential cytotoxic effects on cancer cells are warranted. Research on other alkylglycerols has indicated that they can exhibit anti-tumor activity, and it is crucial to determine if this compound shares these properties. nih.govresearchgate.net Investigating its impact on various cancer cell lines, such as those from glioblastoma, could reveal novel therapeutic applications.

Furthermore, the immunomodulatory potential of this compound is an area ripe for exploration. The immune system plays a critical role in many neurological and systemic diseases. Understanding how this compound affects immune cells and the production of inflammatory mediators, such as cytokines, could open up new avenues for treating neuroinflammatory and autoimmune disorders. nih.gov In vitro studies using immune cell cultures can provide initial insights into its anti-inflammatory or pro-inflammatory properties.

Methodological Advancements in Synthesis and Analysis for Research Purposes

To support the expanding research into this compound, the development of robust and efficient methods for its synthesis and analysis is paramount. While general synthetic routes for alkylglycerols exist, there is a need for optimized protocols that allow for the production of high-purity this compound for research purposes. This includes the development of stereoselective synthesis methods to obtain specific enantiomers, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. libretexts.orglibretexts.org The synthesis of both racemic and chirally pure forms of this compound will be essential for detailed structure-activity relationship studies.

In parallel, advanced analytical techniques are required for the precise quantification and characterization of this compound in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for this purpose, and the development of validated GC-MS methods will be crucial for pharmacokinetic and metabolism studies. thermofisher.comnih.gov Additionally, nuclear magnetic resonance (NMR) spectroscopy, including 13C-NMR, can provide detailed structural information and aid in the quality control of synthetic batches. hmdb.canih.govnih.gov The availability of well-characterized this compound and reliable analytical methods will be the bedrock for future preclinical and potentially clinical investigations.

Q & A

Q. Can this compound be used for large-molecule delivery (e.g., proteins)?

  • Evidence : RB 200-albumin (67 kDa) showed 2.7× increased permeability in rats, but efficacy decreases with molecular weight. Paracellular transport dominates, suggesting size-selective limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.